molecular formula C24H22N2O3 B15342552 3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione CAS No. 1017239-00-7

3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione

Cat. No.: B15342552
CAS No.: 1017239-00-7
M. Wt: 386.4 g/mol
InChI Key: VKWWXBGERFIJQD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione is a complex organic compound with the molecular formula C24H22N2O3 and a molecular weight of 386451

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for high-temperature and high-pressure conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

  • Addition: Addition reactions may involve the use of electrophiles and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione has shown potential as a bioactive molecule. It can be used to study biological processes, enzyme inhibition, and receptor binding.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit antiproliferative, antiviral, and anti-inflammatory activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, dyes, and pigments. Its unique chemical properties may also be exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Indazole derivatives

  • Phthalazine derivatives

  • Other substituted indazolo[1,2-b]phthalazines

Uniqueness: 3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione stands out due to its unique structural features, such as the presence of the dimethyl and p-tolyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

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Properties

CAS No.

1017239-00-7

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

3,3-dimethyl-13-(4-methylphenyl)-4,13-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11-trione

InChI

InChI=1S/C24H22N2O3/c1-14-8-10-15(11-9-14)21-20-18(12-24(2,3)13-19(20)27)25-22(28)16-6-4-5-7-17(16)23(29)26(21)25/h4-11,21H,12-13H2,1-3H3

InChI Key

VKWWXBGERFIJQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N4N2C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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